N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride
Overview
Description
A membrane impermeable quaternary lidocaine derivative. Blocks voltage-sensitive Na+ channels. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
QX-314 is a membrane-impermeant lidocaine derivative that selectively blocks sodium channels on nociceptive neurons when delivered intracellularly via the TRPV1 channel, but is reportedly ineffective with extracellular application. When supplied in combination with 1 µM capsaicin, a TRPV1 receptor agonist, 5 mM QX-314 blocks 98% of sodium current in voltage-clamped nociceptive DRG neurons. QX-314 elicits a long-lasting decrease in the response to painful mechanical and thermal stimuli without imparting the motor deficits (e.g., numbness, paralysis) associated with many conventional local anesthetics. At concentrations ranging from 10-70 mM, peripheral application of QX-314 dose-dependently produces robust local anesthesia with slow onset in the guinea pig intradermal wheal assay, the mouse tail-flick test, and the mouse sciatic nerve blockade model. However, injection of 0.5-30 mM QX-314 in the lumbar intrathecal space produces neurotoxicity and death in mice.
Mechanism of Action
Target of Action
N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride, also known as Lidocaine N-ethyl chloride , primarily targets voltage-gated sodium channels . These channels play a crucial role in the initiation and propagation of action potentials in neurons, making them key targets for local anesthetics and other drugs that modulate neuronal activity.
Mode of Action
This compound acts as an intracellular blocker of these sodium channels . By blocking these channels, it inhibits the flow of sodium ions into the neuron, preventing the changes in membrane potential that are necessary for the initiation of an action potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By blocking sodium channels, it inhibits the propagation of action potentials along neurons. This can lead to a decrease in neuronal excitability and a reduction in the perception of pain, making it useful as a local anesthetic .
Result of Action
The primary result of the action of this compound is the blockade of action potential propagation in neurons, leading to a decrease in neuronal excitability . This can result in a localized loss of sensation, making it useful as a local anesthetic.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the function of the sodium channels it targets. Additionally, factors such as pH and temperature could potentially influence its stability and efficacy. It is known to be stable at room temperature .
Biochemical Analysis
Biochemical Properties
N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride is known to be an intracellular voltage-gated sodium channel blocker . This means it can interact with enzymes and proteins involved in the regulation of these channels, potentially altering the biochemical reactions within the cell.
Cellular Effects
The compound’s role as a sodium channel blocker implies that it can influence various types of cells and cellular processes. By blocking sodium channels, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the sodium channels within the cell, inhibiting their function . This can lead to changes in gene expression and potentially affect the activity of various enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature when lyophilized and can be stored at 4 °C for up to two weeks or at -20 °C for up to six months .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPOMUAOGMYQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-03-9 | |
Record name | Ammonium, triethyl((2,6-xylylcarbamoyl)methyl)-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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